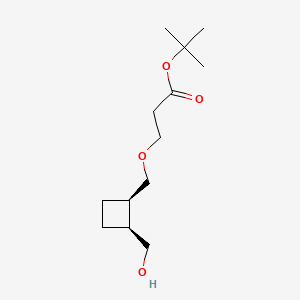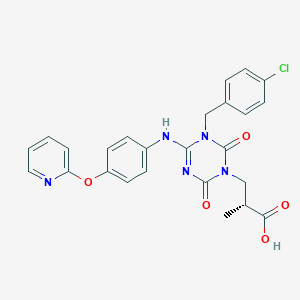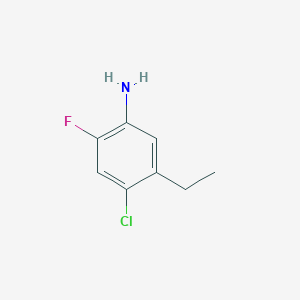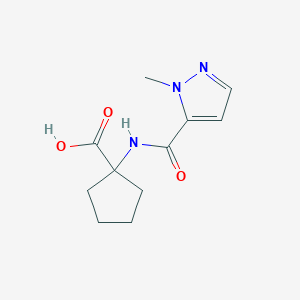
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” is a synthetic organic compound that belongs to the class of cyclobutyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxymethyl group: This step may involve selective functionalization of the cyclobutyl ring.
Attachment of the propanoate moiety: This can be done through esterification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield cyclobutyl carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” can be used as an intermediate for the preparation of more complex molecules.
Biology
Medicine
In medicinal chemistry, derivatives of cyclobutyl compounds are often explored for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In materials science, the unique structural features of cyclobutyl derivatives can be exploited for the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((cyclobutyl)methoxy)propanoate
- tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclopropyl)methoxy)propanoate
- tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)methoxy)propanoate
Uniqueness
“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” is unique due to the specific configuration of its cyclobutyl ring and the presence of both hydroxymethyl and propanoate groups. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C13H24O4 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-[[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methoxy]propanoate |
InChI |
InChI=1S/C13H24O4/c1-13(2,3)17-12(15)6-7-16-9-11-5-4-10(11)8-14/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
InChI Key |
QNFZNUMUGUZMES-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOC[C@@H]1CC[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC1CCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)




![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)


